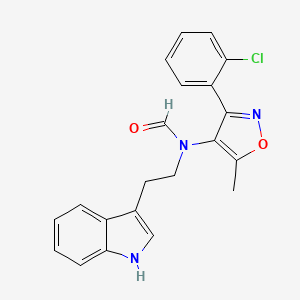
n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” is a complex organic molecule that features an indole moiety, a chlorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the formamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and isoxazole structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
相似化合物的比较
Similar Compounds
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)acetamide
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbamate
Uniqueness
The uniqueness of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C21H18ClN3O2 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-21(20(24-27-14)17-7-2-4-8-18(17)22)25(13-26)11-10-15-12-23-19-9-5-3-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3 |
InChI 键 |
SVWRTWRPAGEKLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CCC3=CNC4=CC=CC=C43)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















